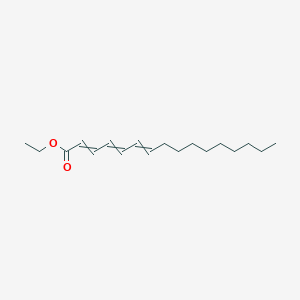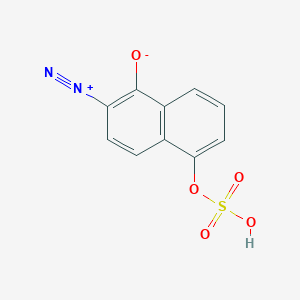
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- is a diazo compound known for its applications in organic synthesis. This compound is characterized by its diazo and sulfooxy functional groups, which make it a versatile reagent in various chemical reactions .
Méthodes De Préparation
The synthesis of 1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- typically involves the reaction of 1-naphthol with sulfonyl chloride to form the sulfonyl chloride derivative. This intermediate is then treated with a diazotizing agent to introduce the diazo group . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to maintain the purity and yield of the final product .
Analyse Des Réactions Chimiques
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amino group.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of various substituted naphthalenone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis to introduce diazo and sulfooxy groups into molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- involves the formation of reactive intermediates that can interact with various molecular targets. The diazo group can form carbenes or nitrenes, which are highly reactive species that can insert into C-H bonds or react with nucleophiles . These reactions can lead to the formation of new chemical bonds and the modification of existing molecules.
Comparaison Avec Des Composés Similaires
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- can be compared with other diazo compounds such as:
2-Diazo-1-naphthol-5-sulfonyl chloride: This compound has similar diazo and sulfonyl functional groups but differs in its reactivity and applications.
Diazoacetates: These compounds contain a diazo group attached to an acetate moiety and are used in different types of chemical reactions.
Diazoalkanes: These compounds have a diazo group attached to an alkane chain and are known for their use in cyclopropanation reactions.
The uniqueness of 1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- lies in its combination of diazo and sulfooxy functional groups, which provide a versatile platform for various chemical transformations .
Propriétés
Numéro CAS |
113449-74-4 |
|---|---|
Formule moléculaire |
C10H6N2O5S |
Poids moléculaire |
266.23 g/mol |
Nom IUPAC |
2-diazonio-5-sulfooxynaphthalen-1-olate |
InChI |
InChI=1S/C10H6N2O5S/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17-18(14,15)16/h1-5H,(H-,13,14,15,16) |
Clé InChI |
DTJXFDOCHKCQLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
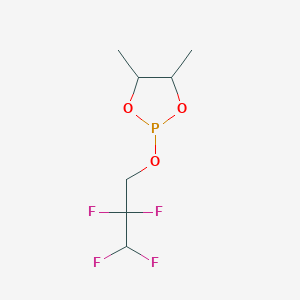
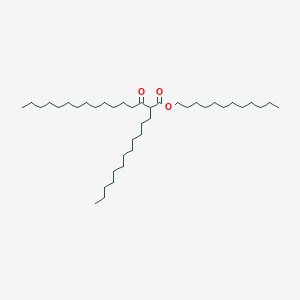
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
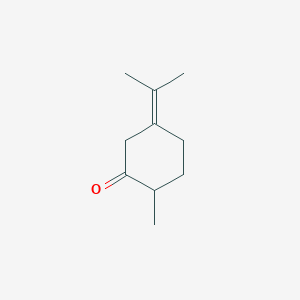
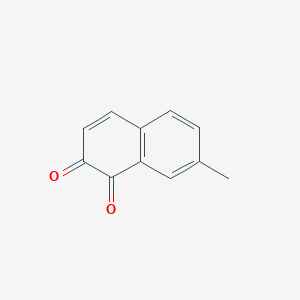
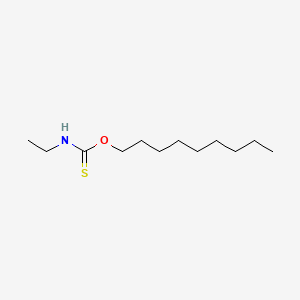
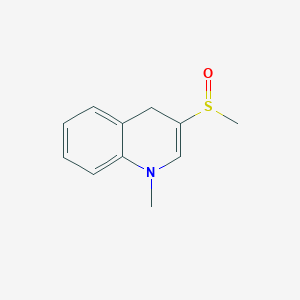
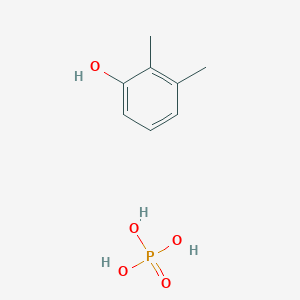
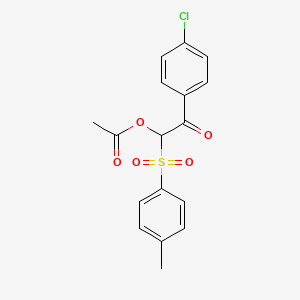
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
